molecular formula C21H20FN5O2 B14971929 N-(2-ethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-ethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14971929
M. Wt: 393.4 g/mol
InChI Key: ZXYIZMQWUYVEPV-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the formation of the triazolopyrimidine core through a series of chemical reactions. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolopyrimidines with excellent efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines, such as:

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

N-(2-ETHOXYPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl and fluorophenyl groups differentiates it from other triazolopyrimidines, potentially leading to unique interactions with molecular targets.

Properties

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20FN5O2/c1-3-29-17-7-5-4-6-16(17)26-20(28)18-13(2)25-21-23-12-24-27(21)19(18)14-8-10-15(22)11-9-14/h4-12,19H,3H2,1-2H3,(H,26,28)(H,23,24,25)

InChI Key

ZXYIZMQWUYVEPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)F)C

Origin of Product

United States

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